molecular formula C18H16BrNO3 B8174266 2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione

2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione

Cat. No.: B8174266
M. Wt: 374.2 g/mol
InChI Key: ZQYSKDAWFSZJJD-UHFFFAOYSA-N
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Description

2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. The structure of this compound includes a bromophenoxy group attached to a butyl chain, which is further connected to an isoindoline-1,3-dione core .

Preparation Methods

The synthesis of 2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenol with 1,4-dibromobutane to form 4-(3-bromophenoxy)butyl bromide. This intermediate is then reacted with isoindoline-1,3-dione under basic conditions to yield the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for isoindoline-1,3-dione derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to improve efficiency and yield .

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-(3-Bromophenoxy)butyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[4-(3-bromophenoxy)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c19-13-6-5-7-14(12-13)23-11-4-3-10-20-17(21)15-8-1-2-9-16(15)18(20)22/h1-2,5-9,12H,3-4,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYSKDAWFSZJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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